
2-(4-Chloro-2,5-difluorophenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-2,5-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H4ClF2N and a molecular weight of 187.57 g/mol . This compound is characterized by the presence of a chloro group and two fluorine atoms attached to a phenyl ring, along with an acetonitrile group. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2,5-difluorophenyl)acetonitrile typically involves the reaction of 4-chloro-2,5-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired acetonitrile derivative .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-2,5-difluorophenyl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The acetonitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of 2-(4-Chloro-2,5-difluorophenyl)acetic acid.
Reduction: Formation of 2-(4-Chloro-2,5-difluorophenyl)ethylamine.
Applications De Recherche Scientifique
2-(4-Chloro-2,5-difluorophenyl)acetonitrile is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds for studying biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-2,5-difluorophenyl)acetonitrile is primarily related to its ability to act as an intermediate in chemical reactions. The chloro and fluorine substituents on the phenyl ring can influence the reactivity and selectivity of the compound in various synthetic pathways. The nitrile group can participate in nucleophilic addition and substitution reactions, making it a versatile building block in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Chloro-2,4-difluorophenyl)acetonitrile: Similar structure but with different positions of the chloro and fluorine atoms.
2,4-Difluorophenylacetonitrile: Lacks the chloro substituent, affecting its reactivity and applications.
Uniqueness
2-(4-Chloro-2,5-difluorophenyl)acetonitrile is unique due to the specific positioning of the chloro and fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity. This unique structure makes it a valuable intermediate in the synthesis of various bioactive compounds and specialty chemicals.
Propriétés
Numéro CAS |
1219088-40-0 |
|---|---|
Formule moléculaire |
C8H4ClF2N |
Poids moléculaire |
187.57 g/mol |
Nom IUPAC |
2-(4-chloro-2,5-difluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4ClF2N/c9-6-4-7(10)5(1-2-12)3-8(6)11/h3-4H,1H2 |
Clé InChI |
MDTLPWZWRSFUKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)Cl)F)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13585894.png)


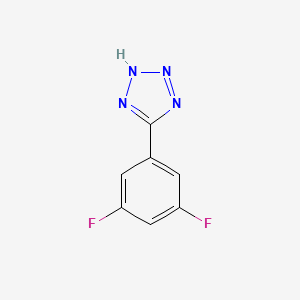
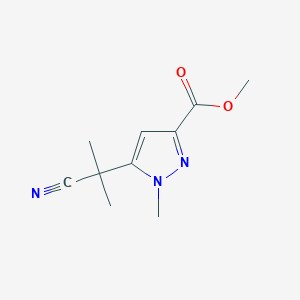


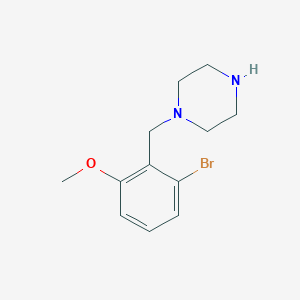
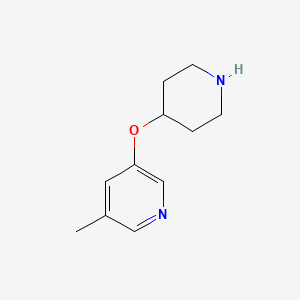
![6,9-Dimethylspiro[4.4]nonan-1-one](/img/structure/B13585946.png)

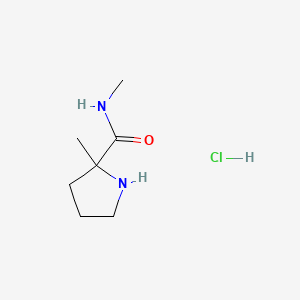
![1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylicacid](/img/structure/B13585964.png)
![N-(1-methylcyclopropyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B13585965.png)
